molecular formula C10H12ClNO2 B2833524 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride CAS No. 2260936-56-7

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride

Cat. No.: B2833524
CAS No.: 2260936-56-7
M. Wt: 213.66
InChI Key: GEGJWXJFATWPGP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of quinoline derivatives followed by carboxylation. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the compound is produced efficiently and meets the required quality standards.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to understand its interaction with biological targets.

Medicine: In medicinal chemistry, it is explored for its potential therapeutic applications. Researchers investigate its efficacy and safety as a drug candidate for treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the tetrahydro and carboxylic acid groups.

    Isoquinoline: A structural isomer of quinoline with different biological activities.

    8-Hydroxyquinoline: A derivative with hydroxyl substitution, known for its antimicrobial properties.

Uniqueness: 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure provides additional flexibility and reactivity compared to its fully aromatic counterparts.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h2,4,6,8H,1,3,5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGJWXJFATWPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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